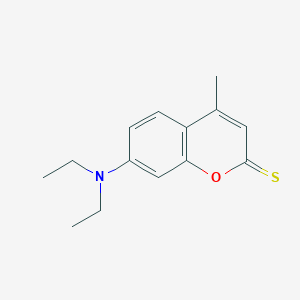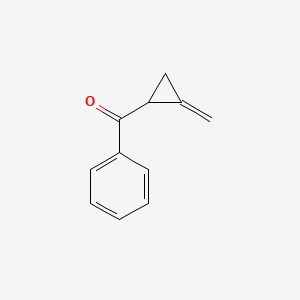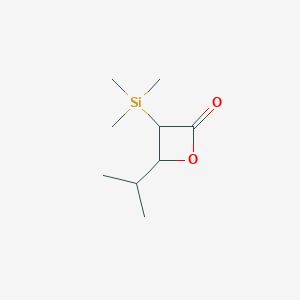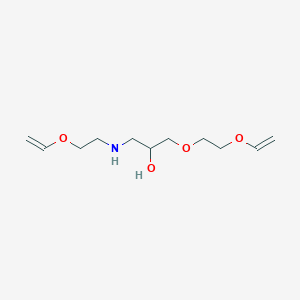
3,6,13-Trioxa-10-azapentadeca-1,14-dien-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,13-Trioxa-10-azapentadeca-1,14-dien-8-ol is a chemical compound with a molecular formula that includes 21 hydrogen atoms, 11 carbon atoms, 1 nitrogen atom, and 4 oxygen atoms . This compound is known for its unique structure, which includes multiple oxygen and nitrogen atoms, making it a subject of interest in various scientific fields.
Analyse Des Réactions Chimiques
3,6,13-Trioxa-10-azapentadeca-1,14-dien-8-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the oxygen and nitrogen atoms within the compound .
Applications De Recherche Scientifique
3,6,13-Trioxa-10-azapentadeca-1,14-dien-8-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique chemical properties. Additionally, the compound has industrial applications, particularly in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 3,6,13-Trioxa-10-azapentadeca-1,14-dien-8-ol involves its interaction with specific molecular targets and pathways. The compound’s multiple oxygen and nitrogen atoms allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. These interactions can influence various cellular processes, making the compound a subject of interest in the study of molecular biology and pharmacology .
Comparaison Avec Des Composés Similaires
3,6,13-Trioxa-10-azapentadeca-1,14-dien-8-ol can be compared with other similar compounds that contain multiple oxygen and nitrogen atoms. Some of these similar compounds include 3,6,9-Trioxa-12-azatetradeca-1,13-dien-8-ol and 3,6,9,12-Tetraoxa-15-azapentadeca-1,14-dien-8-ol. These compounds share structural similarities but differ in the number and arrangement of oxygen and nitrogen atoms, which can affect their chemical properties and reactivity. The uniqueness of this compound lies in its specific arrangement of atoms, which gives it distinct chemical and biological properties .
Propriétés
Numéro CAS |
127029-27-0 |
|---|---|
Formule moléculaire |
C11H21NO4 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
1-(2-ethenoxyethoxy)-3-(2-ethenoxyethylamino)propan-2-ol |
InChI |
InChI=1S/C11H21NO4/c1-3-14-6-5-12-9-11(13)10-16-8-7-15-4-2/h3-4,11-13H,1-2,5-10H2 |
Clé InChI |
CGAHTHQQCTWFGF-UHFFFAOYSA-N |
SMILES canonique |
C=COCCNCC(COCCOC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


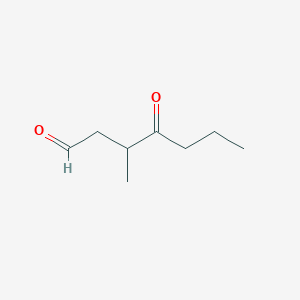


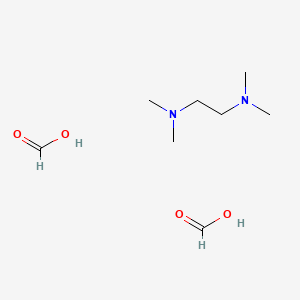

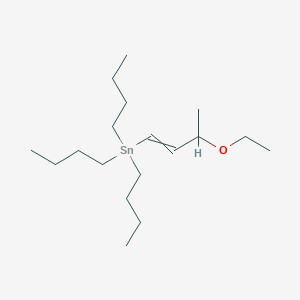
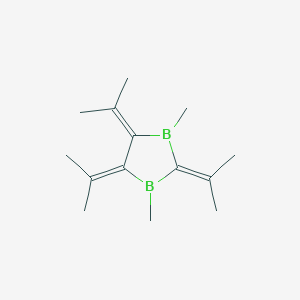

![Ethanol, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14276210.png)
![2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14276215.png)
